![molecular formula C14H17NO3 B2472329 Benzyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate CAS No. 1047655-54-8](/img/structure/B2472329.png)
Benzyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate
Overview
Description
“Benzyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate” is a chemical compound with the CAS Number: 1047655-54-8 . It has a molecular weight of 247.29 . The IUPAC name for this compound is the same as its common name .
Molecular Structure Analysis
The InChI code for “Benzyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate” is1S/C14H17NO3/c16-13(17-9-12-5-2-1-3-6-12)15-8-4-7-14(10-15)11-18-14/h1-3,5-6H,4,7-11H2
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
“Benzyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate” is an oil at room temperature . It should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications
- 1-oxa-2-azaspiro[2.5]octane serves as a selective electrophilic aminating agent for N-, S-, C-, and O-nucleophiles. Its stereoselectivity and lack of strongly acidic or basic byproducts make it attractive for organic synthetic methods .
- To overcome challenges associated with batch technology (such as strong exothermic reactions, gas release, and heterogeneous reactions), microreaction systems have been explored. These systems allow precise control over droplet dispersion, temperature, reaction time, and phase separation during the synthesis of 1-oxa-2-azaspiro[2.5]octane. Continuous-flow synthesis in microreactors has demonstrated higher efficiency compared to batch synthesis .
- The key to efficient production lies in process intensification. By optimizing conditions in microreactors, researchers achieve higher concentrations of 1-oxa-2-azaspiro[2.5]octane. This approach enhances safety, controllability, and overall efficiency .
- The synthesis of cyclopropane spiro-fused derivatives, such as (1RS,3SR)-1-(4-methylbenzyl)-7-phenyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-one , demonstrates the versatility of this compound. These derivatives may find applications in medicinal chemistry and materials science .
Electrophilic Aminating Agent
Microreaction Systems
Process Intensification
Cyclopropane Spiro-Fused Derivatives
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Mode of Action
The exact mode of action of Benzyl 1-oxa-5-azaspiro[2It is known that 1-oxa-2-azaspiro [25] octane, a related compound, is a selective electrophilic aminating agent for N-, S-, C-, and O-nucleophiles . This suggests that Benzyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate may interact with its targets in a similar manner.
properties
IUPAC Name |
benzyl 1-oxa-7-azaspiro[2.5]octane-7-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-13(17-9-12-5-2-1-3-6-12)15-8-4-7-14(10-15)11-18-14/h1-3,5-6H,4,7-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHCCNHBPGQJKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)C(=O)OCC3=CC=CC=C3)CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate |
Synthesis routes and methods
Procedure details
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